N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC11446284
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O2 |
|---|---|
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-ethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |
| Standard InChI Key | MTYBBRSSHOYSQA-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Introduction
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, a class of heterocyclic organic molecules known for their diverse biological and pharmacological activities. The compound's structure features a pyrazole core substituted with an acetylphenyl group and an ethyl group, making it a potential candidate for various chemical and biological applications.
Structural Features
The molecular structure of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be described as follows:
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Core Structure: Pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).
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Substituents:
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A carboxamide group (-CONH-) attached at the 5th position.
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An ethyl group (-CH2CH3) at the 1st position.
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A para-acetylphenyl group (-C6H4COCH3) at the nitrogen atom.
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This arrangement contributes to its stability and reactivity under various conditions.
Synthesis Pathway
The synthesis of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves:
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Formation of the Pyrazole Core:
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Reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
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Substitution Reactions:
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Introducing the acetylphenyl group via electrophilic substitution.
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Carboxamide Functionalization:
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Coupling reactions using activated carboxylic acids or derivatives (e.g., acid chlorides).
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The exact conditions (temperature, solvent, catalyst) depend on the desired yield and purity.
Analytical Characterization
To confirm the identity and purity of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, the following techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (proton and carbon environments). |
| Infrared Spectroscopy (IR) | Functional group identification (e.g., C=O stretch). |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
| Elemental Analysis | Verification of molecular formula. |
Applications
The compound's applications span across several fields:
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Medicinal Chemistry:
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A scaffold for designing anti-inflammatory or anticancer drugs.
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Material Science:
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Potential use in creating functionalized polymers or coatings due to its stability.
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Chemical Biology:
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A probe for studying enzyme interactions or receptor binding.
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Future Research Directions
Further studies are necessary to explore the full potential of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide:
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Pharmacological Evaluation:
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Screening against enzyme targets (e.g., COX, lipoxygenase).
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Toxicity Studies:
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Assessing safety profiles in vitro and in vivo.
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Synthetic Modifications:
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Introducing additional substituents to enhance activity or solubility.
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This comprehensive overview highlights the importance of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a promising compound for future research and development in chemistry and biology.
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